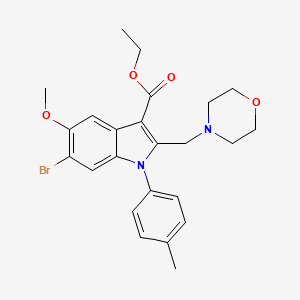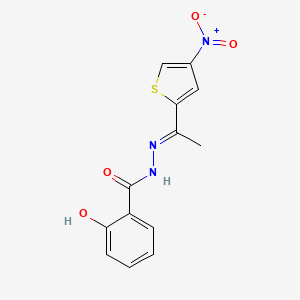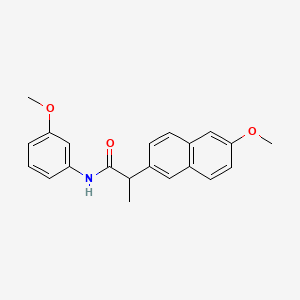![molecular formula C13H12Cl2N4S B13376026 6-(2,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376026.png)
6-(2,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with ω-chloro-2,4-dichlorophenyl-2-ethano . The reaction is carried out in refluxing ethanol in the presence of a catalytic amount of piperidine for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry: Potential use as a fungicide in agriculture due to its strong inhibitory effects on plant pathogens.
Mecanismo De Acción
The mechanism of action of 6-(2,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the modulation of various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
6-(2,4-Dichlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a phenyl group instead of an isobutyl group.
3-alkyl/aryl-6-(2’,4’-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 6-(2,4-Dichlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its ability to modulate the NF-κB pathway and potentiate apoptosis makes it a promising candidate for anticancer research .
Propiedades
Fórmula molecular |
C13H12Cl2N4S |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
6-(2,4-dichlorophenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H12Cl2N4S/c1-7(2)5-11-16-17-13-19(11)18-12(20-13)9-4-3-8(14)6-10(9)15/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
ILYUQIJNKXZOLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-2-[(3-methoxyphenyl)hydrazono]-N'-(2-methylbenzylidene)acetohydrazide](/img/structure/B13375943.png)
![ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13375947.png)

![5-(4-methoxyphenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine](/img/structure/B13375955.png)


![4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B13375967.png)
![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B13375973.png)
![{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid](/img/structure/B13375986.png)
![2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B13375988.png)
![Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375989.png)
![9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13375998.png)
![N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide](/img/structure/B13376006.png)
![N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B13376030.png)
